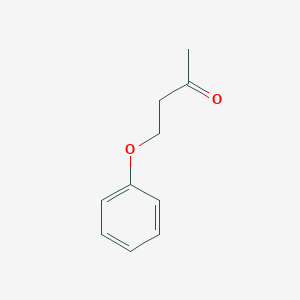

4-Phenoxybutan-2-one

CAS No.: 22409-85-4

Cat. No.: VC7959932

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22409-85-4 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | 4-phenoxybutan-2-one |

| Standard InChI | InChI=1S/C10H12O2/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

| Standard InChI Key | ALFPDALHWCBVGH-UHFFFAOYSA-N |

| SMILES | CC(=O)CCOC1=CC=CC=C1 |

| Canonical SMILES | CC(=O)CCOC1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics of 4-Phenoxybutan-2-one

4-Phenoxybutan-2-one (C₁₀H₁₂O₂) consists of a four-carbon ketone chain with a phenoxy group (-O-C₆H₅) attached to the terminal carbon. The molecular structure introduces both hydrophobic (aromatic ring) and polar (ketone and ether) functional groups, influencing its solubility and reactivity. Compared to its phenyl-substituted analog, 4-phenyl-2-butanone (C₁₀H₁₂O) , the replacement of a phenyl group with a phenoxy moiety increases polarity due to the oxygen atom, potentially enhancing solubility in polar solvents like ethanol .

The presence of the phenoxy group also impacts stereoelectronic properties. For example, the electron-donating nature of the oxygen atom in the phenoxy group may stabilize intermediates in nucleophilic addition reactions, a feature observed in epoxyketone derivatives synthesized using chiral La-BINOL-Ph catalysts .

Synthetic Routes to 4-Phenoxybutan-2-one

Nucleophilic Substitution Reactions

A plausible synthesis route involves the nucleophilic substitution of a leaving group (e.g., halide) at the fourth carbon of butan-2-one with a phenoxide ion. This method mirrors the synthesis of 4-phenylbutan-2-amine from 4-phenyl-2-butanone via reductive amination . For 4-phenoxybutan-2-one, the reaction could proceed as follows:

Here, X represents a halide (Cl, Br). The reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) would favor the displacement mechanism.

Epoxidation and Reduction

Epoxidation of α,β-unsaturated ketones followed by reduction, as demonstrated in the synthesis of 3-hydroxy-4-phenylbutan-2-one , might be adapted. For instance, epoxidation of 4-phenoxy-3-buten-2-one followed by hydrogenolysis could yield 4-phenoxybutan-2-one:

Physicochemical Properties

Boiling and Melting Points

While direct data for 4-phenoxybutan-2-one are unavailable, comparisons to similar compounds suggest a boiling point between 200°C (raspberry ketone) and 235°C (4-phenyl-2-butanone) . The phenoxy group’s polarity may slightly elevate the boiling point relative to 4-phenyl-2-butanone due to increased intermolecular dipole interactions.

Solubility

The compound is expected to exhibit limited water solubility, akin to 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone), which is insoluble in water but soluble in ethanol . The phenoxy group’s ether linkage may enhance solubility in organic solvents like ethyl acetate or dichloromethane.

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) would dominate the spectrum.

-

NMR Spectroscopy:

-

¹H NMR: Signals at δ 2.1–2.3 ppm (methyl ketone), δ 3.5–4.0 ppm (methylene adjacent to oxygen), and δ 6.8–7.3 ppm (aromatic protons).

-

¹³C NMR: Peaks at δ 208 ppm (ketone carbon), δ 65–70 ppm (methylene-O), and δ 115–160 ppm (aromatic carbons).

-

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric routes to enantiomerically pure 4-phenoxybutan-2-one, inspired by La-BINOL-Ph-mediated epoxidations .

-

Thermodynamic Studies: Experimental determination of boiling points, melting points, and phase behavior under reduced pressure .

-

Biological Activity Screening: Investigating antimicrobial or antioxidant properties, given the bioactivity observed in phenolic ketones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume